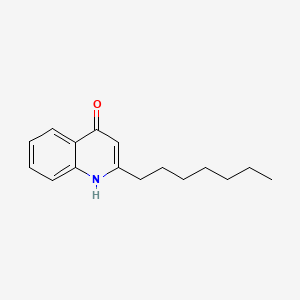

2-Heptyl-4-quinolone

Description

2-heptylquinolin-4(1H)-one has been reported in Streptomyces, Haplophyllum griffithianum, and other organisms with data available.

from Pseudomonas methanica KY4634

Structure

3D Structure

Properties

IUPAC Name |

2-heptyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRHHBXYXSYGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179740 | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-80-2, 40522-46-1 | |

| Record name | 2-Heptyl-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl-4-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MY 12-62c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Heptyl-4-quinolone: From Obscure Metabolite to Key Signaling Molecule

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First identified as a member of a group of antimicrobial compounds produced by Pseudomonas aeruginosa, 2-heptyl-4-quinolone (HHQ) has emerged from relative obscurity to be recognized as a critical signaling molecule in bacterial quorum sensing. Initially characterized as part of the "Pyo" compounds, its true significance was unveiled with the discovery of the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, for which HHQ is the direct precursor. This guide provides a comprehensive technical overview of the discovery, history, and key experimental protocols related to HHQ. It is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, offering detailed methodologies and a consolidated view of the quantitative data that underpins our current understanding of this important bacterial signal.

Discovery and Historical Context

The story of this compound is intertwined with early investigations into the antimicrobial properties of Pseudomonas aeruginosa. In the mid-20th century, a group of substances with antibiotic activity, collectively named "Pyo compounds," were isolated from this bacterium. It was through the meticulous work of researchers in the 1950s that some of these Pyo compounds were structurally elucidated. Pyo Ib and Pyo Ic were identified as this compound (HHQ) and 2-nonyl-4-quinolone (NHQ), respectively.[1] For decades, these molecules were primarily considered as secondary metabolites with antimicrobial properties.

The paradigm shifted dramatically in the late 1990s with the discovery of the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[2] This molecule was identified as a key player in the intricate quorum-sensing network of P. aeruginosa, a communication system that allows bacteria to coordinate gene expression with population density. Subsequent research revealed that HHQ is the direct biosynthetic precursor to PQS, positioning it as a central molecule in this critical signaling pathway.[2] This discovery revitalized interest in HHQ, transforming it from a simple antimicrobial agent into a subject of intense research in the fields of bacterial communication, virulence, and anti-infective drug development.

Biosynthesis of this compound

The biosynthesis of HHQ in Pseudomonas aeruginosa is a multi-step enzymatic process. The pathway begins with the condensation of anthranilate, derived from the shikimate pathway, with a β-keto fatty acid. This intricate process is orchestrated by the products of the pqsABCDE operon.

dot

Caption: Biosynthetic pathway of this compound (HHQ).

The key steps in the biosynthesis are as follows:

-

Anthranilate Synthesis: Anthranilate, the aromatic precursor, is synthesized from chorismate by the enzymes PhnAB or from the degradation of tryptophan via the kynurenine pathway (KynABU).

-

Activation of Anthranilate: The enzyme PqsA adenylates anthranilate, preparing it for subsequent reactions.

-

Condensation: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA).

-

Alkyl Chain Addition: The PqsBC complex then facilitates the condensation of 2-ABA with octanoyl-CoA, leading to the formation of HHQ.

Role in PQS Signaling and Quorum Sensing

HHQ plays a pivotal role as an intercellular signaling molecule, primarily through its conversion to PQS. The PQS signaling system is integrated into the broader quorum-sensing network of P. aeruginosa, which also includes the las and rhl systems.

dot

Caption: Role of HHQ in the PQS quorum sensing circuit.

The signaling cascade can be summarized as follows:

-

Conversion to PQS: HHQ is hydroxylated at the 3-position of the quinolone ring by the monooxygenase PqsH to form PQS.

-

Receptor Binding: Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR). However, PQS is a much more potent activator of PqsR than HHQ.[3]

-

Transcriptional Regulation: The activated PqsR-ligand complex then binds to the promoter of the pqsA operon, leading to the upregulation of genes involved in HHQ biosynthesis, thus creating a positive feedback loop.

-

Virulence Gene Expression: The activated PqsR also regulates the expression of a suite of virulence genes, including those involved in the production of elastase (lasB) and rhamnolipids (rhlI).

Quantitative Data on Biological Activity

The biological activities of HHQ and its derivatives have been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound (HHQ) | Staphylococcus aureus | ≤ 3.12 - ≤ 6.25 | [4] |

| This compound (HHQ) | Vibrio cholerae | Potent bacteriostatic activity | [5] |

| This compound N-oxide (HQNO) | Staphylococcus aureus | - |

Note: Specific MIC values for HQNO against S. aureus were not explicitly found in the provided search results, though its anti-staphylococcal activity is mentioned.

Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of this compound and Related Compounds

| Compound | Assay/Cell Line | IC50/EC50 | Reference |

| This compound (HHQ) | PqsR-dependent activation of pqsA | Low micromolar range | [3] |

| Pseudomonas Quinolone Signal (PQS) | PqsR-dependent activation of pqsA | Low micromolar range | [3] |

| Pseudomonas Quinolone Signal (PQS) | Human lung epithelial cells (A549, NHBE) | Cytotoxic effects observed | [6] |

| 2-Alkylquinolones | Plasmodium falciparum | 1.2 to ≈ 30 nM | [7] |

| 6-Chloro-2-arylvinylquinolines | Plasmodium falciparum (Dd2 strain) | As low as 4.8 nM | [8] |

| P4Q-158 | Plasmodium berghei (liver stage) | 3.07 nM | [9] |

| ELQ-300 | Plasmodium falciparum (W2 and TM90-C2B strains) | 1.8 nM and 1.7 nM | [9] |

Key Experimental Protocols

Synthesis of this compound (Conrad-Limpach Reaction)

The Conrad-Limpach synthesis is a classical and still widely used method for the preparation of 4-hydroxyquinolines, including HHQ.[1][10][11]

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration (MIC) of some antibiotics against Vibrio cholerae O139 isolates from Pondicherry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

The Biosynthesis of 2-Heptyl-4-quinolone (HHQ) in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the quorum-sensing network of the opportunistic human pathogen Pseudomonas aeruginosa. As a precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a significant role in regulating virulence gene expression and biofilm formation, making its biosynthetic pathway a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the HHQ biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations to aid researchers in this field.

The Core Biosynthetic Pathway of HHQ

The biosynthesis of HHQ in Pseudomonas aeruginosa is orchestrated by the products of the pqsABCDE operon. The pathway initiates with the conversion of anthranilic acid, a product of the tryptophan degradation pathway, through a series of enzymatic reactions to yield HHQ.

The key enzymatic steps are as follows:

-

Activation of Anthranilic Acid: The pathway begins with the activation of anthranilic acid by the enzyme PqsA , an anthranilate-CoA ligase. This reaction utilizes ATP and Coenzyme A (CoA) to form anthraniloyl-CoA.[1]

-

Formation of 2-Aminobenzoylacetyl-CoA (2-ABA-CoA): The enzyme PqsD , a β-ketoacyl-[acyl-carrier-protein] synthase III, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[2] This reaction is a critical step in forming the quinolone ring structure.

-

Hydrolysis to 2-Aminobenzoylacetate (2-ABA): The unstable intermediate 2-ABA-CoA is then hydrolyzed by the thioesterase PqsE to yield 2-aminobenzoylacetate (2-ABA).[3]

-

Condensation to form HHQ: Finally, the heterodimeric condensing enzyme PqsBC catalyzes the condensation of 2-ABA with octanoyl-CoA to produce this compound (HHQ).[2]

// Nodes for substrates and products Anthranilic_acid [label="Anthranilic Acid", fillcolor="#F1F3F4"]; Anthraniloyl_CoA [label="Anthraniloyl-CoA", fillcolor="#F1F3F4"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4"]; Two_ABA_CoA [label="2-Aminobenzoylacetyl-CoA", fillcolor="#F1F3F4"]; Two_ABA [label="2-Aminobenzoylacetate\n(2-ABA)", fillcolor="#F1F3F4"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#F1F3F4"]; HHQ [label="this compound\n(HHQ)", fillcolor="#FBBC05"];

// Nodes for enzymes PqsA [label="PqsA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsD [label="PqsD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsE [label="PqsE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PqsBC [label="PqsBC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections Anthranilic_acid -> Anthraniloyl_CoA [label="ATP, CoA", arrowhead="normal", color="#34A853"]; Anthraniloyl_CoA -> Two_ABA_CoA [arrowhead="normal", color="#34A853"]; Malonyl_CoA -> Two_ABA_CoA [arrowhead="normal", color="#34A853"]; Two_ABA_CoA -> Two_ABA [arrowhead="normal", color="#34A853"]; Two_ABA -> HHQ [arrowhead="normal", color="#34A853"]; Octanoyl_CoA -> HHQ [arrowhead="normal", color="#34A853"];

// Enzyme to reaction connections PqsA -> Anthraniloyl_CoA [arrowhead="none", style=dashed, color="#5F6368"]; PqsD -> Two_ABA_CoA [arrowhead="none", style=dashed, color="#5F6368"]; PqsE -> Two_ABA [arrowhead="none", style=dashed, color="#5F6368"]; PqsBC -> HHQ [arrowhead="none", style=dashed, color="#5F6368"]; } caption: "Biosynthesis pathway of this compound (HHQ)."

Quantitative Data on HHQ Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the HHQ biosynthesis pathway.

Table 1: Kinetic Parameters of PqsA [1]

| Substrate | Km (µM) |

| Anthranilate | 3 |

| ATP | 71 |

| CoA | 22 |

Table 2: Kinetic Parameters of PqsD [4]

| Substrate | Apparent Km (µM) | Specific Activity (pmol/min/ng) | kcat (s-1) |

| Anthraniloyl-CoA | 35 ± 4 | 0.22 ± 0.03 (for DHQ formation) | 0.01 |

| Malonyl-CoA | 104 ± 37 | ||

| Malonyl-ACP | 18 ± 2 |

Table 3: HHQ and PQS Concentrations in P. aeruginosa Cultures

| Condition | HHQ Concentration (µM) | PQS Concentration (µM) |

| Planktonic culture | ~7.5 - 20 | Up to 50 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the HHQ biosynthesis pathway.

Protocol 1: Expression and Purification of His-tagged Pqs Proteins from E. coli

This protocol describes a general method for the expression and purification of His-tagged Pqs enzymes, which can be adapted for each specific protein.

// Workflow connections Transformation -> Culture_Growth; Culture_Growth -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> IMAC; IMAC -> Wash; Wash -> Elution; Elution -> SDS_PAGE; Elution -> Concentration; } caption: "Workflow for His-tagged protein expression and purification."

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector containing the His-tagged pqs gene of interest

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

-

Ni-NTA affinity resin

-

Sonciator

-

Centrifuge

Procedure:

-

Transformation: Transform the E. coli expression strain with the pET vector containing the His-tagged pqs gene.

-

Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to a column packed with Ni-NTA resin pre-equilibrated with lysis buffer.

-

Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and determine the protein concentration.

Protocol 2: In Vitro Enzymatic Assay for PqsA (Anthranilate-CoA Ligase)[1]

This assay measures the formation of anthraniloyl-CoA by monitoring the increase in absorbance at 365 nm.

Materials:

-

Purified PqsA enzyme

-

Reaction buffer: 100 mM HEPES, pH 8.0, 0.2 mM DTT, 2 mM MgCl2

-

Substrates: 0.4 mM CoA, 1 mM ATP, 0.5 mM anthranilate (potassium salt)

-

Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

-

Prepare a 0.5 mL reaction mixture containing the reaction buffer, CoA, and ATP.

-

Equilibrate the mixture in a cuvette at 37°C for 1 minute.

-

Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

-

Immediately monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε365 = 5.5 mM-1cm-1).

-

The initial rate of the reaction can be used to determine enzyme activity.

Protocol 3: In Vitro Enzymatic Assay for PqsD[4]

This assay measures the PqsD-catalyzed formation of 2,4-dihydroxyquinoline (DHQ) from anthraniloyl-CoA and malonyl-CoA using TLC.

Materials:

-

Purified PqsD enzyme

-

Reaction buffer: 100 mM Tris-HCl, pH 7.5

-

Substrates: 82 µM [14C]anthraniloyl-CoA, 125 µM malonyl-CoA

-

Silica Gel H TLC plates

-

TLC developing solvent: Chloroform/methanol/acetic acid (95:5:1, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Set up a 40 µL reaction mixture containing the reaction buffer, [14C]anthraniloyl-CoA, malonyl-CoA, and the purified PqsD enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Spot 20 µL of the reaction mixture onto an activated Silica Gel H TLC plate.

-

Develop the TLC plate in the chloroform/methanol/acetic acid solvent system.

-

Visualize and quantify the [14C]-labeled DHQ product using a phosphorimager or by autoradiography.

Protocol 4: In Vitro Enzymatic Assay for PqsBC[2]

This colorimetric assay measures the activity of PqsBC by detecting the release of free thiol from CoA using Ellman's reagent (DTNB).

Materials:

-

Purified PqsBC enzyme complex

-

Reaction buffer: 50 mM HEPES, pH 8.2, 50 mM NaCl

-

Substrates: 2.5 mM benzoylacetate (BA, a substrate analog), 250 µM octanoyl-CoA

-

Stop solution: 200 mM Tris, pH 7.4, 1% SDS

-

DTNB solution: 50 mM 5,5′-dithiobis-(2-nitrobenzoic acid)

-

Microplate reader

Procedure:

-

In a 50 µL reaction volume, mix BA and octanoyl-CoA in the reaction buffer.

-

Add the purified PqsBC enzyme (0.001 to 1 µM) to initiate the reaction.

-

Incubate for 1 to 30 minutes at the desired temperature.

-

Stop the reaction by adding 48 µL of the stop solution.

-

Start the chromogenic reaction by adding 2 µL of the DTNB solution.

-

Measure the absorbance at 412 nm to quantify the amount of free thiol released.

Protocol 5: In Vitro Thioesterase Assay for PqsE[5]

This fluorometric assay measures the thioesterase activity of PqsE using the synthetic substrate 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).

Materials:

-

Purified PqsE enzyme

-

Assay buffer

-

Substrate: 4-methylumbelliferyl butyrate (MU-butyrate)

-

Fluorescence microplate reader

Procedure:

-

Prepare reaction wells in a microplate containing assay buffer and varying concentrations of MU-butyrate.

-

Add the purified PqsE enzyme to initiate the reaction.

-

Incubate at the optimal temperature for a set period.

-

Measure the increase in fluorescence resulting from the hydrolysis of MU-butyrate to the fluorescent product 4-methylumbelliferone. The excitation and emission wavelengths will depend on the specific fluorophore.

-

The rate of fluorescence increase is proportional to the enzyme activity.

Protocol 6: Quantification of HHQ in Bacterial Cultures by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of HHQ from P. aeruginosa culture supernatants.

// Workflow connections Culture -> Supernatant; Supernatant -> Extraction; Extraction -> Drying; Drying -> Reconstitution; Reconstitution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; } caption: "Workflow for HHQ quantification by LC-MS/MS."

Materials:

-

P. aeruginosa culture

-

Ethyl acetate

-

Methanol

-

LC-MS/MS system with a C18 column

-

HHQ standard for calibration curve

Procedure:

-

Sample Preparation:

-

Grow P. aeruginosa in a suitable medium and collect the culture supernatant by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic phase and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the components using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify HHQ using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for HHQ.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure HHQ.

-

Quantify the amount of HHQ in the bacterial culture sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of HHQ is a well-defined pathway in P. aeruginosa involving a series of dedicated enzymes encoded by the pqs operon. Understanding the intricacies of this pathway, from the kinetics of individual enzymes to the overall flux of metabolites, is essential for the rational design of inhibitors that can disrupt quorum sensing and attenuate the virulence of this important pathogen. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting HHQ biosynthesis. Further research to fully elucidate the kinetic parameters of all Pqs enzymes and to reconstitute the entire pathway in vitro will provide even deeper insights into its regulation and function.

References

- 1. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of PqsE Thioesterase Inhibitors for Pseudomonas aeruginosa using DNA-Encoded Small Molecule Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of 2-Heptyl-4-quinolone (HHQ) in Pseudomonas aeruginosa Quorum Sensing

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Heptyl-4-quinolone (HHQ), a key signaling molecule in the opportunistic pathogen Pseudomonas aeruginosa, plays a pivotal role in the intricate network of quorum sensing (QS) that governs bacterial virulence and biofilm formation. As the direct precursor to the potent Pseudomonas Quinolone Signal (PQS), HHQ functions as a co-activator of the transcriptional regulator PqsR (also known as MvfR), initiating a signaling cascade that controls the expression of numerous virulence factors. This technical guide provides an in-depth exploration of the mechanism of action of HHQ, detailing its biosynthesis, its interaction with PqsR, and its downstream regulatory effects. The guide includes a summary of quantitative data, detailed experimental protocols for studying HHQ's function, and visualizations of key pathways and workflows to support researchers and professionals in the field of antibacterial drug development.

Introduction to HHQ and the PQS Quorum Sensing System

Pseudomonas aeruginosa utilizes multiple interconnected quorum sensing (QS) systems to coordinate gene expression with population density, a process critical for its success as a pathogen.[1] These systems, including the las, rhl, and pqs systems, rely on the production and detection of small signaling molecules called autoinducers.[2] The pqs system, which is based on 2-alkyl-4(1H)-quinolone (AQ) signal molecules, is a crucial link within this hierarchical network.[3]

This compound (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), are the primary signaling molecules of the pqs system.[4] HHQ functions as a precursor to PQS and also acts as an intercellular signal molecule itself.[4][5] Both HHQ and PQS are capable of activating the LysR-type transcriptional regulator PqsR, a key step in the autoinduction of AQ biosynthesis and the upregulation of virulence determinants.[6][7] The PqsR-mediated signaling pathway is a prime target for the development of anti-virulence therapies aimed at mitigating P. aeruginosa infections.[8]

Biosynthesis of HHQ

The biosynthesis of HHQ is orchestrated by enzymes encoded within the pqsABCDE operon.[4] The process begins with the conversion of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA.[9] Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[9] This intermediate is then converted to HHQ through the actions of PqsB and PqsC.[10] The expression of the pqsABCDE operon is positively regulated by the LasR system and is also subject to a positive feedback loop, as it is activated by PqsR in the presence of HHQ or PQS.[4][11]

Caption: Activation of the PqsR transcriptional regulator by HHQ.

Downstream Effects: Regulation of Virulence Factors and Biofilm Formation

The activation of PqsR by HHQ leads to the upregulation of a suite of virulence factors that are critical for P. aeruginosa pathogenesis. The PqsR-dependent regulon includes genes involved in the production of:

-

Pyocyanin (B1662382): A blue-green phenazine (B1670421) pigment with redox-active properties that contributes to oxidative stress in host cells. [3]* Elastase: The lasB-encoded elastase is a protease that degrades host tissue components, including elastin. [5]* Rhamnolipids: Surfactants involved in motility and biofilm formation. [12]* Hydrogen Cyanide (HCN): A potent metabolic inhibitor.

Furthermore, the HHQ-mediated activation of the pqs system is integral to the development of P. aeruginosa biofilms. [6]Biofilms are structured communities of bacteria encased in a self-produced matrix, which confer increased resistance to antibiotics and host immune responses. HHQ and PQS are involved in regulating the production of extracellular polymeric substances (EPS) that form the biofilm matrix.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol for Quantifying HHQ's Effect on Gene Expression via qRT-PCR

Objective: To quantify the change in expression of a target gene (e.g., pqsA, lasB) in P. aeruginosa in response to exogenous HHQ.

Materials:

-

P. aeruginosa strain of interest (e.g., a strain deficient in HHQ production like a pqsA mutant)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

HHQ stock solution (in DMSO or ethanol)

-

RNA extraction kit suitable for bacteria (e.g., QIAGEN RNeasy Mini Kit)

-

DNase I, RNase-free

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target gene and a reference gene (e.g., rpoD)

-

qPCR instrument

Methodology:

-

Bacterial Culture and Treatment:

-

Grow an overnight culture of the P. aeruginosa strain.

-

Dilute the overnight culture into fresh medium to an OD600 of ~0.05.

-

Grow the cultures to the desired growth phase (e.g., mid-logarithmic phase, OD600 ~0.5).

-

Add HHQ to the experimental cultures to the desired final concentration (e.g., 10 µM). Add an equivalent volume of the solvent (e.g., DMSO) to the control cultures.

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

RNA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Isolate total RNA using a commercial kit according to the manufacturer's instructions, including an on-column DNase digestion step. [7] * Elute the RNA in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Perform a second DNase treatment on the extracted RNA to remove any residual genomic DNA.

-

Synthesize cDNA from a defined amount of RNA (e.g., 1 µg) using a reverse transcription kit with random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the HHQ-treated and control samples.

-

Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Protocol for Measuring Pyocyanin Production

Objective: To quantify the production of pyocyanin by P. aeruginosa in response to HHQ.

Materials:

-

P. aeruginosa strain (e.g., pqsA mutant)

-

Growth medium (e.g., LB broth)

-

HHQ stock solution

-

0.2 N HCl

Methodology:

-

Culture and Treatment:

-

Grow P. aeruginosa cultures as described in the qRT-PCR protocol (Step 1), treating with HHQ or a solvent control.

-

Incubate for a longer period to allow for pyocyanin accumulation (e.g., 18-24 hours).

-

-

Pyocyanin Extraction:

-

Take a sample of the culture supernatant after centrifuging to remove bacterial cells.

-

Add an equal volume of chloroform to the supernatant and vortex vigorously to extract the pyocyanin into the organic phase.

-

Separate the phases by centrifugation.

-

Transfer the blue chloroform phase to a new tube.

-

Add 1 mL of 0.2 N HCl to the chloroform phase and vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

-

-

Quantification:

-

Measure the absorbance of the pink (acidified) aqueous phase at 520 nm (A520).

-

Calculate the concentration of pyocyanin by multiplying the A520 by 17.072. [3] * Normalize the pyocyanin concentration to the cell density (OD600) of the original culture.

-

Conclusion

This compound is a central signaling molecule in the pqs quorum sensing system of P. aeruginosa. Its role as a direct precursor to PQS and as a co-activator of the PqsR transcriptional regulator places it at a critical juncture in the control of bacterial virulence and biofilm formation. A thorough understanding of HHQ's mechanism of action, from its biosynthesis to its downstream regulatory effects, is essential for the development of novel anti-virulence strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to combat the significant threat posed by P. aeruginosa infections. By targeting the HHQ-PqsR signaling axis, it may be possible to disarm this formidable pathogen without exerting selective pressure for antibiotic resistance.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. japtamers.co.uk [japtamers.co.uk]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. youtube.com [youtube.com]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 11. inis.iaea.org [inis.iaea.org]

- 12. news-medical.net [news-medical.net]

2-Heptyl-4-quinolone (HHQ): A Multifaceted Molecule Beyond Quorum Sensing

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Heptyl-4-quinolone (HHQ) is well-established as a crucial signaling molecule and a precursor to the Pseudomonas aeruginosa quinolone signal (PQS) within the intricate web of bacterial quorum sensing (QS).[1][2][3] However, a growing body of evidence reveals that HHQ's biological significance extends far beyond intercellular communication. This technical guide delves into the non-quorum sensing functions of HHQ, focusing on its roles in iron acquisition, modulation of host immune responses, and induction of cellular stress. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to provide a comprehensive resource for researchers exploring new therapeutic avenues against P. aeruginosa and understanding the complex host-pathogen interactions it governs.

Introduction: The Expanding Roles of HHQ

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[4] Its virulence is tightly regulated by multiple quorum sensing systems, including the pqs system, where HHQ and its derivative PQS are central players.[2][5] While the role of HHQ in activating the transcriptional regulator PqsR to control gene expression is well-documented, its intrinsic biological activities independent of this pathway are increasingly recognized.[2] This guide focuses on these alternative functions, which contribute significantly to the pathogenicity of P. aeruginosa.

Iron Acquisition: A Battle for a Vital Nutrient

Iron is an essential nutrient for both bacteria and their hosts, leading to a constant battle for its acquisition.[4][6] P. aeruginosa has evolved sophisticated strategies to scavenge iron from its environment, including the secretion of high-affinity iron-chelating molecules called siderophores, such as pyoverdine and pyochelin.[6][7]

Contrary to its derivative PQS, which actively chelates iron, HHQ itself does not form an iron complex.[8][9] The 3-hydroxy group on the PQS molecule is critical for its iron-chelating ability.[2] However, the accumulation of HHQ, particularly in mutants that cannot convert it to PQS (e.g., pqsL mutants), has been shown to induce prophage-mediated autolysis.[5] This suggests an indirect role for HHQ in cellular processes that can be influenced by iron availability.

Quantitative Data on Iron Chelation

While HHQ does not directly chelate iron, it is important to understand the iron-chelating properties of the closely related PQS molecule to appreciate the chemical differences that underpin their distinct functions.

| Molecule | Iron (Fe³⁺) Chelation | Stability Constant (log β₃) | pFe³⁺ at pH 7.4 | Reference |

| HHQ | No | N/A | N/A | [8][9] |

| PQS | Yes | 36.2 (for 2-methyl-3-hydroxy-4-quinolone) | 16.6 | [8][9] |

Experimental Protocol: Ferrous Ion Chelating (FIC) Assay

This protocol provides a method to assess the iron-chelating capacity of a given compound.

Principle: This assay measures the ability of a test compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. A decrease in the color intensity indicates the chelating activity of the test sample.

Materials:

-

Test compounds (e.g., HHQ, PQS)

-

EDTA (positive control)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ferrozine

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and EDTA in a suitable solvent.

-

Prepare a working solution of FeSO₄ in water.

-

Prepare a working solution of ferrozine in water.

-

-

Assay Protocol:

-

Add 50 µL of the test sample or standard (EDTA) at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of the FeSO₄ working solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 100 µL of the ferrozine working solution to each well.

-

Incubate for an additional 10 minutes at room temperature.

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

The percentage of ferrous ion chelating activity is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (FeSO₄ and ferrozine without a chelator) and Abs_sample is the absorbance in the presence of the test compound.

-

Modulation of Host Immune Responses

HHQ and PQS can actively suppress the host's innate immune responses.[10] This immunomodulatory function is a key aspect of P. aeruginosa's ability to establish and maintain infections.

Downregulation of the NF-κB Pathway

Studies have shown that both HHQ and PQS can suppress innate immune responses in vitro and ex vivo by targeting the Nuclear Factor-κB (NF-κB) signaling pathway.[10] This is achieved by reducing the binding of NF-κB to its target DNA sequences and inhibiting the expression of NF-κB-regulated genes.[10] PQS has also been observed to delay the degradation of the inhibitor of κB (IκB).[10] This suppression of a central inflammatory pathway allows the bacterium to evade the host's defenses.

Induction of Host Cellular Stress

Beyond immunomodulation, HHQ can directly impact host cell physiology, leading to mitochondrial dysfunction and apoptosis. This cytotoxicity contributes to tissue damage during infections.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways.[11][12] HHQ has been shown to interfere with mitochondrial function, although the precise mechanisms are still under investigation. It is hypothesized that HHQ, similar to other quinolones, may disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[11] This oxidative stress can further damage cellular components, including mitochondrial DNA and proteins.[13]

Experimental Protocol: High-Resolution Respirometry for Mitochondrial Function

This protocol allows for the assessment of mitochondrial oxygen consumption in response to various substrates and inhibitors, providing a detailed picture of electron transport chain function.

Principle: High-resolution respirometry measures the rate of oxygen consumption in a closed chamber containing permeabilized cells or isolated mitochondria.[14][15] By sequentially adding substrates and inhibitors for different complexes of the electron transport chain, one can pinpoint specific effects of a test compound like HHQ.[16]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Cultured cells (e.g., lung epithelial cells)

-

Digitonin (B1670571) (for cell permeabilization)

-

Mitochondrial respiration medium

-

Substrates: Pyruvate, Malate, Glutamate (for Complex I); Succinate (for Complex II); Ascorbate, TMPD (for Complex IV)

-

Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP synthase)

-

ADP

-

Cytochrome c

Procedure:

-

Cell Preparation:

-

Harvest cultured cells and resuspend them in mitochondrial respiration medium.

-

Determine the optimal digitonin concentration to permeabilize the plasma membrane without damaging the mitochondrial outer membrane.

-

-

Respirometry Assay:

-

Add the cell suspension to the respirometer chambers.

-

Sequentially add substrates and inhibitors according to a substrate-uncoupler-inhibitor titration (SUIT) protocol. A typical sequence might be:

-

Pyruvate, Malate, Glutamate (to assess Complex I-linked respiration)

-

ADP (to measure oxidative phosphorylation capacity)

-

Cytochrome c (to check for mitochondrial outer membrane integrity)

-

Succinate (to assess Complex II-linked respiration)

-

Rotenone (to inhibit Complex I)

-

Antimycin A (to inhibit Complex III and measure residual oxygen consumption)

-

-

-

Data Analysis:

-

The software associated with the respirometer calculates oxygen consumption rates.

-

Compare the respiratory rates in cells treated with HHQ to untreated controls to identify effects on specific parts of the electron transport chain.

-

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate infected cells.[17][18] However, many pathogens have evolved ways to manipulate this process.[19] HHQ can induce apoptosis in host cells, likely as a consequence of the mitochondrial stress it causes.[20] The release of pro-apoptotic factors like cytochrome c from damaged mitochondria can activate the caspase cascade, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[17]

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[21]

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled).[22] These labeled DNA fragments can then be visualized by fluorescence microscopy.

Materials:

-

Cultured cells grown on coverslips

-

HHQ for cell treatment

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with varying concentrations of HHQ for a specified time (e.g., 24 hours). Include vehicle-treated and positive controls.

-

-

Fixation and Permeabilization:

-

TUNEL Staining:

-

Counterstaining and Visualization:

-

Wash the cells to stop the reaction.

-

Incubate with a nuclear counterstain like DAPI to visualize all cell nuclei.

-

Mount the coverslips on microscope slides.

-

Visualize using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

-

Conclusion and Future Directions

This compound is a molecule with a diverse and expanding portfolio of biological functions that extend well beyond its canonical role in quorum sensing. Its ability to modulate host immune responses and induce cellular stress highlights its importance as a virulence factor. Understanding these non-QS functions opens up new avenues for therapeutic intervention. Targeting these pathways could lead to the development of novel anti-virulence strategies that disarm P. aeruginosa without exerting direct selective pressure for antibiotic resistance. Further research is needed to fully elucidate the molecular targets of HHQ within host cells and to explore the potential of inhibitors of these interactions in clinical settings.

References

- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 5. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pseudomonas aeruginosa adapts its iron uptake strategies in function of the type of infections [frontiersin.org]

- 8. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new insight into the molecular hydrogen effect on coenzyme Q and mitochondrial function of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis and necroptosis as host defense strategies to prevent viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The induction of apoptosis by bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The unexpected link between infection‐induced apoptosis and a Th17 immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. benchchem.com [benchchem.com]

- 23. clyte.tech [clyte.tech]

- 24. genscript.com [genscript.com]

An In-depth Technical Guide to 2-Heptyl-4-quinolone (HHQ) Structural Analogs and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-alkyl-4-quinolones (AQs) are a class of secondary metabolites characterized by a 4-quinolone core with an alkyl group typically at the 2-position.[1][2] These molecules have garnered significant interest due to their diverse biological activities, including roles in bacterial communication, antimicrobial effects, and interactions with host organisms.[3] The most well-studied of these is 2-heptyl-4-quinolone (HHQ), a key molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This bacterium utilizes a sophisticated network of cell-to-cell signaling systems to coordinate the expression of virulence factors and to facilitate biofilm formation.[4][5] The Pseudomonas quinolone signal (PQS) system, which employs HHQ and its hydroxylated analog, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), is a central component of this network.[5][6] This technical guide provides a comprehensive overview of HHQ, its structural analogs, their natural occurrence, biosynthesis, biological activities, and the experimental protocols used for their study.

Natural Occurrence of 2-Alkyl-4-Quinolones (AQs)

While initially discovered and most extensively studied in Pseudomonas aeruginosa, AQs are also produced by a variety of other bacteria.[3] P. aeruginosa is known to produce over 50 different quinolone derivatives, including congeners with varying alkyl chain lengths, typically ranging from C5 to C13, with odd-numbered C7 and C9 chains being the most common.[3]

Beyond Pseudomonas, members of the genus Burkholderia, such as B. pseudomallei, B. thailandensis, and B. ambifaria, are also known producers of AQs.[7][8][9] A key distinction of the Burkholderia AQs is the frequent presence of a methyl group at the 3-position, leading to the designation 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs).[7][9] Additionally, some Pseudoalteromonas and Chitinivorax species have been identified as producers of these compounds.[9]

Biosynthesis of AQs

The biosynthesis of AQs in P. aeruginosa originates from anthranilic acid and is primarily governed by the pqsABCDE operon.[10] The process begins with the activation of anthranilic acid to anthraniloyl-CoA by PqsA. PqsD then condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[10] Subsequently, PqsB and PqsC are involved in the cyclization of 2-ABA-CoA and the formation of the quinolone ring structure. The final step in the synthesis of HHQ involves the condensation of this intermediate with a β-keto fatty acid, which determines the length of the alkyl side chain.[8] The conversion of HHQ to the highly active PQS molecule is catalyzed by the monooxygenase PqsH.[5][6]

Key Structural Analogs of HHQ

The structural diversity of AQs is remarkable, with variations in the length and saturation of the alkyl chain, as well as modifications to the quinolone core.

-

2-Heptyl-3-hydroxy-4-quinolone (PQS): This is the primary signaling molecule of the PQS quorum sensing system in P. aeruginosa. The addition of the hydroxyl group at the 3-position by PqsH significantly increases its biological activity compared to HHQ.[5][6]

-

This compound N-oxide (HQNO): This analog is not considered a QS signal molecule but exhibits potent antimicrobial activity by inhibiting the respiratory chain.[10][11][12]

-

Congeners with Varying Alkyl Chains: P. aeruginosa produces a series of HHQ and PQS analogs with alkyl chains of different lengths (e.g., C5, C9, C11).[3] The length of the alkyl chain can influence the biological activity of the molecule.

-

3-Methyl-2-alkyl-4-quinolones (HMAQs): Predominantly produced by Burkholderia species, these analogs feature a methyl group at the 3-position of the quinolone ring.[7][9]

Biological Activities and Signaling Pathways

AQs are multifunctional molecules with a range of biological effects.

Quorum Sensing

In P. aeruginosa, HHQ and PQS function as signal molecules that bind to the transcriptional regulator PqsR (also known as MvfR).[5][6] This binding event activates PqsR, which in turn upregulates the expression of the pqsABCDE operon, creating a positive feedback loop.[1] The activated PqsR-PQS complex also regulates the expression of numerous virulence factors, including those involved in biofilm formation, pyocyanin (B1662382) production, and elastase activity.[5][6] The PQS system is integrated into the broader QS network of P. aeruginosa, with regulatory inputs from the las and rhl systems.[4]

Antimicrobial and Antifungal Activity

Many AQs exhibit antimicrobial properties, particularly against Gram-positive bacteria.[2][7] HQNO, for instance, is a potent inhibitor of the electron transport chain.[12] The antimicrobial activity of AQs is thought to provide a competitive advantage to the producing organism in mixed microbial communities. Some AQs have also demonstrated antifungal activity against clinically relevant fungi such as Candida albicans.

Iron Chelating Activity

PQS has been shown to chelate ferric iron (Fe³⁺), a crucial nutrient for bacterial growth.[6] This iron-chelating property contributes to the overall virulence of P. aeruginosa by influencing iron acquisition pathways.

Quantitative Data

The production and activity of AQs can vary significantly depending on the bacterial strain, growth conditions, and the specific analog.

Table 1: Production of AQs in P. aeruginosa PAO1 Cultures

| Compound | Concentration in Upper Chamber of Infected Calu-3-ALI Cultures (μM) | Concentration in Lower Chamber of Infected Calu-3-ALI Cultures (nM) |

| HHQ | 2.5 ± 0.5 | 600 ± 100 |

| PQS | 2.0 ± 0.4 | 350 ± 50 |

| HQNO | 2.5 ± 0.6 | 200 ± 50 |

| Data from infection of differentiated human bronchial epithelial cells.[13] |

Table 2: Antimicrobial Activity of Quinolone Analogs

| Compound | Organism | MIC (μg/mL) |

| S-25930 | Pseudomonas aeruginosa | 8 |

| S-25932 | Pseudomonas aeruginosa | 16 |

| S-25930 | Staphylococci | 0.125 |

| S-25932 | Staphylococci | 0.25 |

| PD 125354 | Mycobacterium avium complex | 2 |

| Ciprofloxacin | Mycobacterium avium complex | 8 |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.[14][15] |

Experimental Protocols

The study of AQs relies on a variety of analytical and biological techniques.

Extraction and Quantification of AQs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of AQs from complex biological samples.[16]

1. Sample Preparation:

- Collect cell-free supernatant from bacterial cultures by centrifugation and filtration.

- Spike the supernatant with a known concentration of an internal standard (e.g., deuterated PQS).

- Perform liquid-liquid extraction with acidified ethyl acetate (B1210297) (e.g., 0.1% acetic acid in ethyl acetate).[13]

- Vortex vigorously and centrifuge to separate the organic and aqueous phases.

- Collect the organic phase and repeat the extraction process two more times.

- Pool the organic extracts and evaporate to dryness under vacuum or nitrogen stream.

- Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[16]

2. LC-MS/MS Analysis:

- Chromatographic Separation: Utilize a reverse-phase C18 or C8 column.[16] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used to separate the different AQ analogs.[16]

- Mass Spectrometry Detection: Employ a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each AQ analog and the internal standard. This provides high selectivity and sensitivity.[16]

3. Quantification:

- Generate a calibration curve using standards of known concentrations for each AQ analog.

- Calculate the concentration of each AQ in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

// Nodes

Culture [label="Bacterial Culture Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with Internal Standard\n(e.g., d4-PQS)", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Liquid-Liquid Extraction\n(Acidified Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dry [label="Evaporate to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"];

Reconstitute [label="Reconstitute in Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];

LC_MS [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quant [label="Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Culture -> Spike -> Extraction -> Dry -> Reconstitute -> LC_MS -> Quant;

}

Experimental workflow for AQ quantification.

Quorum Sensing Reporter Assays

To assess the biological activity of AQs as QS signals, reporter strains are commonly used. These are typically P. aeruginosa strains that have a promoter of a PQS-regulated gene (e.g., the pqsA promoter) fused toa reporter gene, such as lux (encoding luciferase) or lacZ (encoding β-galactosidase).

1. Assay Setup:

* Grow the reporter strain to the early exponential phase.

* In a microplate, add the reporter strain to a suitable growth medium.

* Add the test compounds (e.g., synthetic AQ analogs or extracts) at various concentrations.

* Include appropriate positive (e.g., PQS) and negative (e.g., solvent) controls.

2. Incubation:

* Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

3. Measurement:

* At regular intervals, measure the optical density (OD) of the cultures to monitor bacterial growth.

* Measure the reporter signal (e.g., luminescence for lux reporters or absorbance for lacZ reporters).

4. Data Analysis:

* Normalize the reporter signal to the cell density (e.g., relative light units/OD).

* Compare the reporter activity in the presence of the test compounds to the controls to determine their ability to activate or inhibit the PQS signaling pathway.

Conclusion

The this compound family of molecules represents a fascinating and important class of bacterial secondary metabolites. Their roles in quorum sensing, interspecies competition, and virulence make them attractive targets for the development of novel anti-infective strategies. A thorough understanding of their natural occurrence, biosynthesis, and biological activities, coupled with robust analytical methods for their detection and quantification, is essential for advancing research in this field. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the PQS system and related pathways.

References

- 1. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distal and proximal promoters co-regulate pqsR expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Mycobacterium avium activity of quinolones: in vitro activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pqsA Gene: The Gatekeeper of Quinolone Signaling in Pseudomonas aeruginosa

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pqsA gene, a critical component of the Pseudomonas aeruginosa quorum sensing (QS) network, encodes the anthranilate-CoA ligase, PqsA. This enzyme catalyzes the first committed step in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the precursor 2-heptyl-4-quinolone (HHQ). By activating anthranilate, PqsA serves as a gatekeeper for the production of essential signaling molecules like the Pseudomonas Quinolone Signal (PQS), which regulate a wide array of virulence factors and biofilm formation. This central role makes PqsA an attractive target for the development of novel anti-virulence therapeutics aimed at disarming this opportunistic pathogen. This document provides an in-depth technical overview of the pqsA gene, its enzymatic product, its role in the broader PQS signaling pathway, and key experimental methodologies for its study.

Introduction to the Pseudomonas Quinolone Signal (PQS) System

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and cystic fibrosis patients.[1][2][3] Its pathogenicity is largely controlled by sophisticated cell-to-cell communication networks known as quorum sensing (QS).[1][4] In addition to the well-characterized las and rhl systems that use N-acylhomoserine lactone (AHL) signals, P. aeruginosa employs a unique system based on 2-alkyl-4(1H)-quinolones (AQs).[5][6]

The principal signaling molecule of this system is 2-heptyl-3-hydroxy-4-quinolone, referred to as the Pseudomonas Quinolone Signal (PQS).[1][5] PQS, along with its direct precursor this compound (HHQ), binds to and activates the transcriptional regulator PqsR (also known as MvfR).[1][7] This activation triggers the expression of numerous virulence genes, including those responsible for the production of pyocyanin (B1662382), elastase, and factors essential for biofilm maturation.[6][8] The biosynthesis of all AQs is initiated by the product of the pqsA gene.[3][5]

The pqsA Gene and the PqsA Enzyme

The pqsA gene is the first gene in the pqsABCDE operon, which is essential for PQS production.[1][3] The gene encodes PqsA, a protein identified as an anthranilate-coenzyme A (CoA) ligase.[3][5] Structurally, PqsA belongs to the acyl-CoA ligase family of enzymes.[1][2] Crystal structures of the N-terminal domain of PqsA have been resolved, revealing key insights into its substrate binding and activation mechanism.[9][10]

The Enzymatic Role of PqsA in HHQ Synthesis

PqsA catalyzes the foundational step of the HHQ biosynthetic pathway: the ATP-dependent activation of anthranilate to form anthraniloyl-CoA.[1][3] This reaction primes anthranilate, a product of the chorismate pathway, for its subsequent condensation with a fatty acid.[1][11][12] The reaction proceeds as follows:

Anthranilate + ATP + Coenzyme A --(PqsA)--> Anthraniloyl-CoA + AMP + Pyrophosphate (PPi)

This activation is the committed step; without the formation of anthraniloyl-CoA by PqsA, the downstream synthesis of HHQ and PQS cannot occur.[1][13] This makes PqsA a critical control point in the entire signaling cascade.[14]

Following the action of PqsA, the enzymes PqsB, PqsC, and PqsD are believed to catalyze the condensation of anthraniloyl-CoA with a β-keto fatty acid (recruited from fatty acid biosynthesis) to produce HHQ.[1][5][11] Finally, the monooxygenase PqsH hydroxylates HHQ at the C3 position to yield the highly active PQS molecule.[1][5][11]

The PQS Biosynthesis and Regulatory Pathway

The expression of the pqsABCDE operon, and thus the activity of the entire pathway, is tightly regulated. The master regulator PqsR directly binds to the promoter region of pqsA to activate transcription.[7][15] This binding is dramatically enhanced by the presence of its ligands, HHQ and PQS, creating a positive feedback loop.[7][15]

Furthermore, the PQS system is integrated with the las and rhl QS systems. The las system positively regulates pqsR transcription, while the rhl system is generally repressive, creating a complex regulatory hierarchy that fine-tunes virulence factor production.[15][16]

PqsA as a Therapeutic Target

Given that PqsA catalyzes the indispensable first step of AQ biosynthesis, its inhibition presents a promising strategy to disrupt the entire PQS signaling pathway.[17][18] Blocking PqsA would prevent the production of HHQ and PQS, thereby preventing the activation of PqsR and the subsequent expression of virulence factors.[4][14] This anti-virulence approach aims to disarm the pathogen rather than kill it, potentially imposing less selective pressure for the development of resistance compared to traditional antibiotics. A pqsA knockout mutant of P. aeruginosa shows significantly reduced production of virulence factors like pyocyanin and elastase and is attenuated in pathogenesis models.[8][19]

Quantitative Data on PqsA Inhibition

Several small molecules have been developed to inhibit PqsA activity. These are often substrate analogs designed to compete with anthranilate for the enzyme's active site.[6][17] Rationally designed inhibitors based on the enzyme's mechanism, such as anthranilyl-AMS, have also shown potent activity.[17]

| Inhibitor Class | Specific Compound | Inhibition Potency | Reference |

| Substrate Analogs | 6-Fluoroanthranilate | Inhibits PQS formation in vivo | [2][3] |

| 6-Chloroanthranilate | Inhibits PQS formation in vivo | [2][3] | |

| Salicylate | Inhibits PQS formation in vivo | [1] | |

| Mechanism-Based | Anthranilyl-AMS (1) | IC₅₀ = 2.28 ± 0.11 µM | [4] |

| Anthranilyl-AMSN (2) | IC₅₀ = 0.98 ± 0.14 µM | [4] | |

| Compound 1 (unspecified) | IC₅₀ = 15 ± 2.64 µM | [4] | |

| Compound 4 (unspecified) | IC₅₀ = 36.2 ± 2.39 µM | [4] | |

| Compound 5 (unspecified) | Kᵢ = 16.5 ± 2.6 nM | [4] |

Key Experimental Protocols

Studying the pqsA gene and its product involves standard molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of PqsA

A common method to obtain pure, active PqsA for biochemical assays is through heterologous expression in Escherichia coli.[1][3]

-

Cloning: The pqsA gene is amplified from P. aeruginosa PAO1 genomic DNA and cloned into an expression vector (e.g., pET series) that often includes an N- or C-terminal affinity tag, such as a hexahistidine (His₆) tag.

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a mid-log phase culture.

-

Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using sonication or a French press.

-

Purification: The His-tagged PqsA protein is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin. The protein is eluted using a high concentration of imidazole.

-

Verification: The purity and size of the recombinant PqsA are confirmed using SDS-PAGE.

PqsA Anthranilate-CoA Ligase Activity Assay

The enzymatic activity of purified PqsA can be measured by monitoring the formation of the product, anthraniloyl-CoA.[1]

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, Coenzyme A, the substrate anthranilate, and the purified PqsA enzyme.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C).

-

Detection: The reaction is stopped (e.g., by adding a denaturing agent). The formation of anthraniloyl-CoA, which has a characteristic absorption peak at 365 nm, can be monitored spectrophotometrically.[1] Alternatively, the reaction products can be separated and quantified using High-Performance Liquid Chromatography (HPLC).

Quantification of HHQ and PQS by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of quinolones from bacterial culture supernatants or biological samples.[20][21]

-

Sample Preparation: Culture supernatants are typically extracted with an organic solvent (e.g., acidified ethyl acetate). The organic layer is collected, evaporated to dryness, and the residue is redissolved in a suitable solvent like methanol.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where HHQ and PQS are separated from other metabolites on a C18 reverse-phase column.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer, usually operating in positive electrospray ionization (ESI+) mode.[20][22] The molecules are identified and quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for HHQ and PQS are monitored for high specificity.

Conclusion

The pqsA gene holds a pivotal position in the virulence regulation of Pseudomonas aeruginosa. Its product, the anthranilate-CoA ligase PqsA, serves as the gatekeeper to the biosynthesis of HHQ and PQS, critical signaling molecules in the pathogen's quorum sensing network. The indispensable nature of PqsA makes it a highly validated and promising target for the development of novel anti-infective agents. By inhibiting PqsA, it is possible to silence a major communication pathway, thereby attenuating virulence and rendering the bacterium more susceptible to host immune clearance and conventional antibiotics. Continued research into the structure, function, and inhibition of PqsA is crucial for advancing anti-virulence strategies to combat this challenging pathogen.

References

- 1. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pseudomonas aeruginosa PqsA is an anthranilate-coenzyme A ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]

- 8. Frontiers | PqsA mutation-mediated enhancement of phage-mediated combat against Pseudomonas aeruginosa [frontiersin.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation [frontiersin.org]

- 15. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of Quinolone Antibiotic Residues in Human Serum and Urine Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Transcriptional Regulation of 2-Heptyl-4-quinolone (HHQ) Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

The opportunistic pathogen Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its adaptation to diverse environments. Central to this network is the pqs system, which employs 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. 2-Heptyl-4-quinolone (HHQ) is a key molecule within this system, serving as the direct precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[1][2][3] The biosynthesis of HHQ is tightly controlled by a complex and hierarchical transcriptional regulatory network, integrating signals from other QS systems and environmental cues. Understanding this intricate regulation is critical for developing novel anti-virulence strategies that target P. aeruginosa infections. This guide provides a detailed overview of the transcriptional machinery governing HHQ production, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.

The Core HHQ Biosynthesis Pathway

The synthesis of HHQ from the precursor anthranilic acid is primarily encoded by the pqsABCDE operon.[2][4][5] The process involves a series of enzymatic reactions:

-

PqsA: Activates anthranilate to anthraniloyl-CoA.[5]

-

PqsD: Catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[6]

-

PqsB and PqsC: Along with PqsD, these enzymes are postulated to be involved in the subsequent condensation reactions that form HHQ.[5][7]

-

PqsE: While encoded in the same operon, PqsE is not essential for HHQ or PQS synthesis.[8][9][10] Instead, it functions as a crucial effector protein that links the pqs system to the rhl QS system, and also possesses thioesterase activity.[8][10][11]

The Hierarchical Transcriptional Regulatory Network

The expression of the pqsABCDE operon, and thus the production of HHQ, is governed by a multi-layered network of transcriptional regulators. This network integrates the Las, Rhl, and PQS quorum sensing systems, creating a tightly controlled signaling circuit.

PqsR (MvfR): The Master Regulator